N-Acetyl-3-hydroxyprocainamide
Overview
Description
N-Acetyl-3-hydroxyprocainamide is an organic compound belonging to the class of acylaminobenzoic acid derivatives. These compounds are characterized by the N-acylation of amino benzoic acid derivatives. This compound is a metabolite of procainamide, a medication used to treat cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-hydroxyprocainamide typically involves the acetylation of 3-hydroxyprocainamide. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-3-hydroxyprocainamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base are used for substitution reactions.
Major Products: The major products formed from these reactions include various acylated derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Acetyl-3-hydroxyprocainamide has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the study of acylaminobenzoic acid derivatives.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: As a metabolite of procainamide, it is investigated for its pharmacokinetics and potential therapeutic effects.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of N-Acetyl-3-hydroxyprocainamide involves its interaction with sodium channels in neuronal membranes. It stabilizes the membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting a local anesthetic effect. This mechanism is similar to that of procainamide, which is a sodium channel blocker .
Comparison with Similar Compounds
Procainamide: The parent compound from which N-Acetyl-3-hydroxyprocainamide is derived.
N-Acetylprocainamide: Another metabolite of procainamide with similar pharmacological properties.
3-Hydroxyprocainamide: The precursor compound in the synthesis of this compound
Uniqueness: this compound is unique due to its specific acetylation at the amino group, which imparts distinct chemical and pharmacological properties. Its role as a metabolite of procainamide also makes it significant in the study of drug metabolism and pharmacokinetics .
Properties
IUPAC Name |
4-acetamido-N-[2-(diethylamino)ethyl]-3-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-18(5-2)9-8-16-15(21)12-6-7-13(14(20)10-12)17-11(3)19/h6-7,10,20H,4-5,8-9H2,1-3H3,(H,16,21)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REELIONXYPAEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000235 | |
Record name | N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79048-58-1 | |
Record name | N-Acetyl-3-hydroxyprocainamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079048581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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